molecular formula C6H12ClF2N B13321026 (2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B13321026
M. Wt: 171.61 g/mol
InChI Key: XYYFVXBCHITTHD-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₁NF₂·HCl. It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a difluoromethyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents. This step often requires the use of catalysts and specific reaction conditions to ensure the selective introduction of the difluoromethyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcyclobutanone, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.

Scientific Research Applications

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Difluoromethyl)cyclobutyl)methanamine hydrochloride
  • (1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride
  • (2-(Difluoromethyl)cyclopropyl)methanamine hydrochloride

Uniqueness

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclobutyl ring. This substitution can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

[2-(difluoromethyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-4(5)3-9;/h4-6H,1-3,9H2;1H

InChI Key

XYYFVXBCHITTHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CN)C(F)F.Cl

Origin of Product

United States

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